4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride
Overview
Description
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H3Cl2F5O. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a trifluoromethyl group attached to a benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,5-dichloro-2-nitrobenzotrifluoride with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may involve multiple steps, including chlorination, fluorination, and etherification reactions .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while reduction reactions can produce corresponding amines .
Scientific Research Applications
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride include:
- 4,5-Dichloro-2-fluorobenzotrifluoride
- 4,5-Dichloro-2-methoxybenzotrifluoride
- 4,5-Dichloro-2-(trifluoromethoxy)benzotrifluoride .
Uniqueness
What sets this compound apart is the presence of both difluoromethoxy and trifluoromethyl groups, which impart unique electronic and steric properties. These properties can enhance the compound’s reactivity and specificity in various chemical and biological contexts .
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-4-1-3(8(13,14)15)6(2-5(4)10)16-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBUZPKKRBZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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